

Jingzhaotoxin-III Electrophysiology Technical Support Center

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Compound of Interest

Compound Name: *jingzhaotoxin-III*

Cat. No.: B612406

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This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting electrophysiology data related to **Jingzhaotoxin-III** (JzTx-III). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is **Jingzhaotoxin-III** and what is its primary molecular target?

A1: **Jingzhaotoxin-III** is a peptide toxin isolated from the venom of the Chinese tarantula *Chilobrachys jingzhao*.^{[1][2]} Its primary target is the voltage-gated sodium channel subtype Nav1.5, which is predominantly expressed in cardiac myocytes.^{[3][4][5]} It acts as a selective blocker of Nav1.5 channels.^{[3][4]}

Q2: What is the mechanism of action of **Jingzhaotoxin-III** on Nav1.5 channels?

A2: **Jingzhaotoxin-III** is a gating modifier that binds to the S3-S4 linker of domain II in the Nav1.5 channel, a region that acts as the voltage sensor.^{[3][4]} This interaction inhibits the activation of the channel.^{[3][4]} It is classified as a site 4 toxin.^{[1][2]}

Q3: Does **Jingzhaotoxin-III** affect other ion channels?

A3: Yes, besides its primary target Nav1.5, **Jingzhaotoxin-III** has been shown to inhibit the potassium channel Kv2.1, although with a lower potency than for Nav1.5.[1] It displays no significant effect on other Nav channel isoforms such as Nav1.2, Nav1.4, Nav1.6, and Nav1.7.[3][4]

Q4: How does **Jingzhaotoxin-III** affect the gating properties of Nav1.5 channels?

A4: **Jingzhaotoxin-III** causes a depolarizing shift in the voltage-dependence of Nav1.5 activation. A shift of approximately +10 mV to +13 mV has been reported.[1][2][5] It also accelerates the deactivation kinetics of the channel.[5] At higher concentrations (e.g., 1-5 μ M), it has been observed to slow the fast inactivation of Nav1.5.

Q5: How should I prepare and store **Jingzhaotoxin-III**?

A5: **Jingzhaotoxin-III** is soluble in water or saline buffers up to 1-5 mg/mL. It is recommended to store the lyophilized powder at -20°C. For reconstituted aliquots, it is best to store them at -80°C and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Parameter	Value	Channel/Cell Type	Reference
IC50 (Nav1.5)	348 nM	Nav1.5	[3][4]
IC50 (Nav1.5)	0.38 μ M	Rat Cardiac Myocytes	[2][5]
IC50 (Kv2.1)	~700 nM (0.71 μ M)	Kv2.1	[1]
Activation Shift (V50)	+10 mV to +13 mV (depolarizing)	Nav1.5 / Rat Cardiac Myocytes	[1][2][5]
Deactivation Time Constant (τ) at +100 mV	Control: 37 \pm 2.5 ms; 5 μ M JzTx-III: 13.8 \pm 0.9 ms	Nav1.5	[5]
Selectivity	No effect on Nav1.2, Nav1.4, Nav1.6, Nav1.7	Various	[3][4]

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings from Cells Expressing Nav1.5

This protocol is designed for mammalian cells (e.g., HEK293) stably or transiently expressing the human Nav1.5 channel.

1. Cell Preparation:

- Culture cells in appropriate media and conditions.
- For recording, plate cells onto glass coverslips at a suitable density to allow for isolated single cells.
- Use cells for recording 24-48 hours after plating.

2. Recording Solutions:

Solution	Component	Concentration (mM)
External Solution	NaCl	140
KCl	5	
CaCl ₂	2	
MgCl ₂	1	
HEPES	10	
Glucose	10	
pH adjusted to 7.4 with NaOH		
Internal Solution	CsF	110
CsCl	20	
NaF	10	
EGTA	10	
HEPES	10	
pH adjusted to 7.35 with CsOH		

3. Voltage-Clamp Protocols:

- Activation (I-V Curve):
 - Holding potential: -120 mV.
 - Apply a series of depolarizing test pulses from -90 mV to +40 mV in 5 mV increments for 20-50 ms.
 - Allow sufficient time between pulses for recovery from inactivation (e.g., 5 seconds).
- Steady-State Inactivation:
 - Holding potential: -120 mV.

- Apply a 500 ms conditioning pre-pulse to a range of potentials from -140 mV to -30 mV.
- Immediately follow with a 20 ms test pulse to -20 mV to measure the fraction of available channels.
- Recovery from Inactivation:
 - Use a two-pulse protocol.
 - A depolarizing pulse (e.g., to -20 mV for 20 ms) to induce inactivation.
 - Return to a hyperpolarized potential (e.g., -120 mV) for a variable duration.
 - A second test pulse to -20 mV to assess the extent of recovery.

Application of Jingzhaotoxin-III

- Prepare stock solutions of JzTx-III in the external recording solution.
- Apply the toxin to the cells using a perfusion system.
- Allow sufficient time for the toxin to equilibrate and its effects to stabilize before recording. The binding kinetics may be slow, so monitor the current inhibition over time.

Troubleshooting Guide

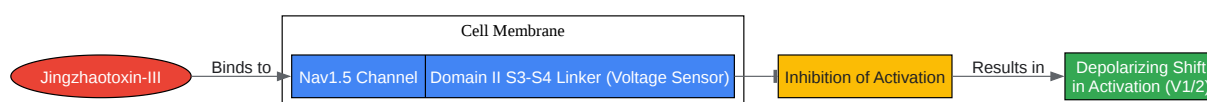
Problem	Possible Cause(s)	Recommended Solution(s)
No or very small Nav1.5 currents	Poor cell health; Low channel expression; Incorrect recording solutions.	Use healthy, low-passage number cells. Verify channel expression (e.g., via fluorescence). Double-check the composition and pH of your internal and external solutions.
Unstable recordings (seal degradation)	Poor seal quality; Toxin preparation contains impurities.	Ensure a gigaohm seal before breaking in. Filter toxin solutions before use.
Inconsistent or no effect of JzTx-III	Toxin degradation; Insufficient toxin concentration or application time.	Use fresh aliquots of the toxin; avoid repeated freeze-thaw cycles. Confirm the final concentration is appropriate (around the IC ₅₀ of ~350 nM). Allow for a longer perfusion time to ensure equilibrium is reached.
Unexpected changes in current kinetics	Concentration-dependent effects of JzTx-III.	Be aware that at higher concentrations (>1 μ M), JzTx-III can slow fast inactivation. If this is not the intended effect, use a lower concentration focused on inhibiting activation.
Effect on other currents	Off-target effects of JzTx-III.	JzTx-III is known to inhibit Kv2.1. If your cells express Kv2.1, be mindful of potential confounding effects. Use appropriate voltage protocols and pharmacological tools to isolate Nav1.5 currents.

Shift in the voltage-dependence of activation is not observed

Incorrect voltage protocol;
Toxin not binding effectively.

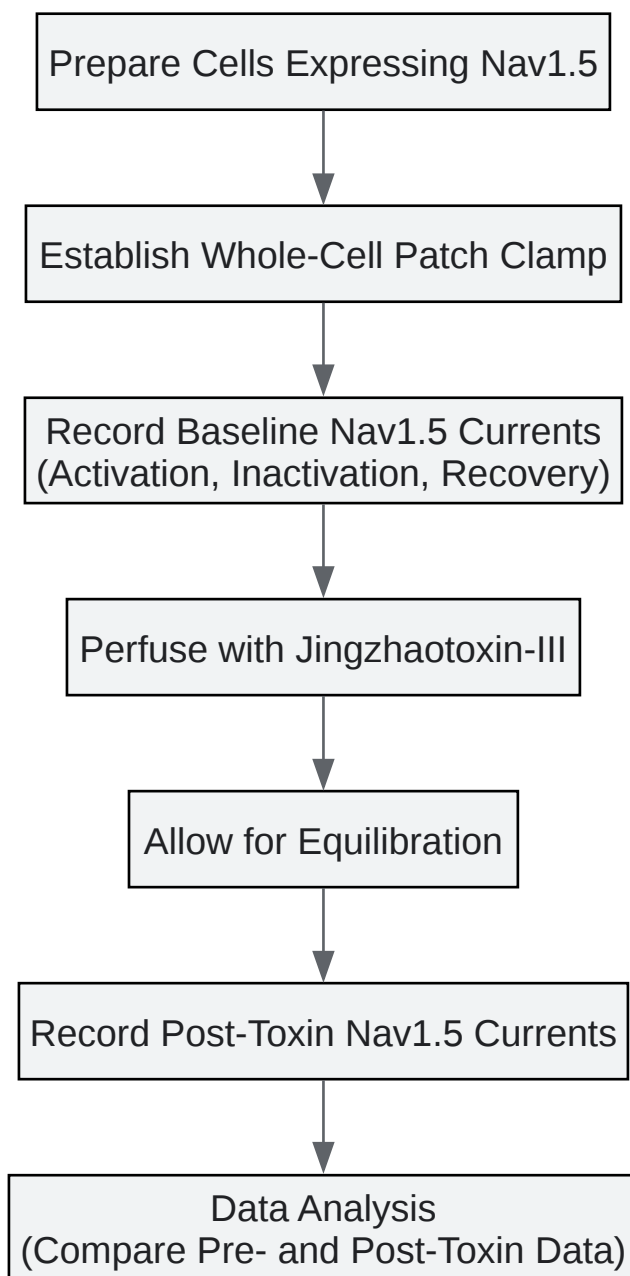
Ensure your activation protocol covers a wide enough voltage range to observe the shift.
Check the viability of your toxin and the application procedure.

Visualizations



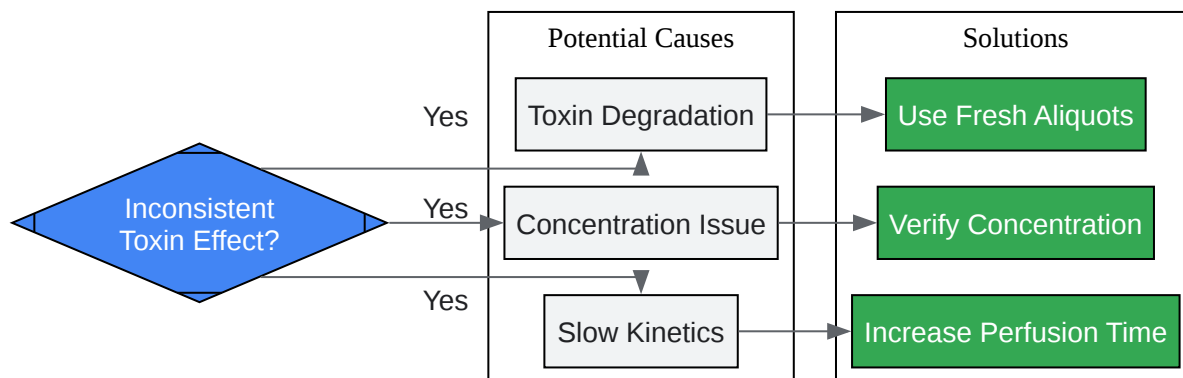
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Caption: Mechanism of **Jingzhaotoxin-III** action on Nav1.5.



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Caption: Electrophysiology workflow for studying **Jingzhaotoxin-III**.



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Caption: Troubleshooting logic for inconsistent toxin effects.

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